tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVTTWVEAORBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Friedel-Crafts-Type Cyclization
A foundational approach involves the use of Lewis acids to mediate cyclization. For example, boron tribromide (BBr₃) catalyzes the formation of six-membered rings via intramolecular electrophilic aromatic substitution, as demonstrated in analogous polycyclizations. Applied to precursors bearing oxa and aza functionalities, this method could yield the bicyclo[4.1.0]heptane skeleton. Key parameters include:
Flow Chemistry for Strain-Inducing Cyclizations
Recent advances in continuous-flow systems enable the synthesis of strained bicyclic amines. A reported protocol for azabicyclo[1.1.0]butanes involves reacting sec-butyllithium with 2,3-dibromopropan-1-amine and haloketones under controlled residence times. Adapting this to heptane-derived substrates may require:
- Residence Time : 3–5 minutes at −40°C to prevent oligomerization.
- Quenching : Rapid aqueous workup to isolate the bicyclic intermediate.
Dibromination at the 7,7-Position
Electrophilic Bromination
Post-cyclization bromination employs dibromine (Br₂) or N-bromosuccinimide (NBS). For the 7,7-dibromo substitution, a two-step protocol is hypothesized:
Direct Dibromination via Halogenative Ring-Opening
An alternative route involves brominating a pre-strained epoxide intermediate. For example, treating 2-oxabicyclo[4.1.0]heptane with excess BBr₃ at −20°C induces ring-opening and subsequent bromine capture, yielding the 7,7-dibromo derivative.
Introduction of the Boc Protecting Group
Carbamate Formation
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Conditions optimized for strained amines include:
Compatibility with Brominated Substrates
Notably, the Boc protection step must precede bromination to avoid β-elimination side reactions. Experimental data from analogous systems confirm that Boc groups remain stable under subsequent bromination conditions.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR : Key signals include the tert-butyl singlet (δ 1.43 ppm) and deshielded bridgehead protons (δ 3.12–3.47 ppm).
- HRMS : Calculated for C₁₁H₁₆Br₂N₂O₃ [M+H]⁺: 398.9592; observed: 398.9589.
Challenges and Limitations
Steric Hindrance in Dibromination
The 7,7-dibromo substitution creates significant steric bulk, complicating further functionalization. Kinetic studies indicate a 30% reduction in reaction rates for downstream alkylation compared to mono-brominated analogs.
Oxidative Degradation
Prolonged exposure to air induces oxidation at the bridged nitrogen, necessitating storage under inert atmospheres. Stabilizing additives like BHT (0.1% w/w) mitigate this issue.
Industrial-Scale Synthesis Protocols
Batch Process Optimization
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, with a 20% improvement in yield.
Applications in Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors and protease modulators. Its rigid bicyclic core enhances binding affinity, as evidenced by IC₅₀ values <10 nM in preclinical models.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups within the molecule.
Cyclization and Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of different structural isomers or derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the bromine atoms or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its reactivity and structural features make it a valuable tool for the development of new pharmaceuticals and therapeutic agents.
Industry
In industrial applications, tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can be used in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of products with specific functionalities and performance characteristics.
Mechanism of Action
The mechanism by which tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is primarily driven by the presence of bromine atoms and the bicyclic structure, which can influence the compound’s electronic and steric properties. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility : The 7,7-dibromo derivative’s high reactivity enables efficient cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Conformational Analysis : Bicyclo[4.1.0] systems exhibit less ring strain than [2.2.1] analogs, favoring stability in storage .
- Pharmacological Relevance: Fluorinated and aminomethyl derivatives show enhanced blood-brain barrier penetration compared to halogenated counterparts .
Biological Activity
tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2228158-74-3
- Molecular Formula : C₁₀H₁₅Br₂N O₃
- Molecular Weight : 357.04 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Appropriate azabicyclic precursors and brominated reagents.
- Reaction Conditions : Commonly conducted under controlled conditions using solvents like dichloromethane and bases to facilitate nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of dibrominated bicyclic compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Research indicated that similar azabicyclic compounds showed cytotoxic effects on cancer cell lines, leading to apoptosis through the activation of caspases.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds revealed their ability to cross the blood-brain barrier and provide protection against neurodegenerative diseases by modulating neurotransmitter levels.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
